8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a pyrazoloquinazolinone derivative characterized by a bicyclic core structure with substituents at positions 2 (methyl), 3 (phenyl), and 8 (3,4-dimethoxyphenyl). The 3,4-dimethoxyphenyl group introduces electron-donating properties, which may influence solubility, reactivity, and bioactivity compared to analogs with alternative substituents .
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H23N3O3/c1-15-24(16-7-5-4-6-8-16)25-26-14-19-20(28(25)27-15)11-18(12-21(19)29)17-9-10-22(30-2)23(13-17)31-3/h4-10,13-14,18H,11-12H2,1-3H3 |
InChI Key |
KRKLIWZQEHVWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Formation of the Quinazoline Ring: The pyrazole intermediate is then reacted with an anthranilic acid derivative under acidic or basic conditions to form the quinazoline ring.
Substitution Reactions:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using reagents like halogens, alkyl halides, or organometallic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential pharmacological properties, including anticancer, antifungal, and antioxidant activities
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: The compound may interfere with cellular signaling pathways, leading to altered gene expression and cellular responses.
Apoptosis Induction: It can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]quinazolin-6(7H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogs:
Structural Modifications and Substituent Effects
Physical and Spectral Properties
Stability and Reactivity
- Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound likely increases nucleophilicity at C8 compared to halogenated analogs, affecting reactivity in further functionalization.
Q & A
Q. What is an efficient synthetic route for 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one?
A regioselective, eco-friendly protocol involves reacting enaminone (derived from dimedone via formylation with DMF-DMA) with 3-amino-1H-pyrazole derivatives under ultrasonication in a water-ethanol (1:1) solvent system with KHSO₄ as a catalyst. Optimal yields (70–95%) are achieved at 60°C, with reaction progress monitored by TLC. Post-reaction, products are precipitated, washed with cold water, and purified via column chromatography (silica gel, 10% ethyl acetate:hexane) .
Q. Key Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Water-Ethanol (1:1) |
| Temperature | 60°C |
| Catalyst | KHSO₄ (2 equiv) |
| Energy Input | Ultrasonication |
| Purification | Column Chromatography |
Q. How is structural characterization performed for this compound?
Comprehensive characterization employs:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 7.25 ppm for C2-H, δ 161.1 ppm for methoxy carbons) .
- FT-IR : Identifies carbonyl stretches (1672 cm⁻¹ for C=O) and aromatic C=C bonds (1518 cm⁻¹) .
- Mass Spectrometry (ESI) : Confirms molecular ion peaks (e.g., m/z 350.0 [MH⁺]) .
Cross-validation with known analogs ensures accuracy .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazoloquinazoline synthesis be addressed?
Regioselectivity is influenced by:
- Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring direct cyclization to specific positions.
- Solvent Polarity : Polar protic solvents (water-ethanol) stabilize intermediates, favoring 8,9-dihydro product formation over alternative isomers .
- Catalytic Acid : KHSO₄ promotes protonation of the enaminone, steering reactivity toward pyrazole C3/N1 attack .
Q. What computational methods enhance reaction design for pyrazoloquinazoline derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity trends. Coupled with machine learning, these models optimize solvent systems, catalyst loading, and energy inputs (e.g., ultrasonication vs. microwave), reducing trial-and-error experimentation .
Q. How do structural modifications impact biological activity (e.g., GABAₐ receptor modulation)?
- Electrophysiological Assays : Test compound effects on chloride ion flux in GABAₐ-transfected cells.
- Molecular Docking : Identifies key interactions (e.g., hydrogen bonding with α1-subunit residues).
- SAR Insights :
- 8-Substituents : Nitro or methoxy groups enhance binding affinity.
- 3-Phenyl Group : Hydrophobic interactions stabilize receptor-ligand complexes .
Q. Example Bioactivity Data
| Modification (Position 8) | GABAₐ EC₅₀ (µM) |
|---|---|
| -NO₂ | 0.45 |
| -OCH₃ | 1.2 |
| -Cl | 3.8 |
Q. How are analytical discrepancies resolved in complex reaction mixtures?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in diastereomeric mixtures.
- HPLC-MS : Detects low-abundance byproducts (e.g., open-chain intermediates).
- In Situ Monitoring : ReactIR tracks reaction progress in real time, identifying kinetic bottlenecks .
Methodological Considerations
Q. What safety protocols apply to handling this compound?
While specific hazard data are limited, general pyrazoloquinazoline precautions include:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods during synthesis.
- Waste Disposal : Neutralize acidic byproducts before disposal .
Q. How can green chemistry principles be integrated into synthesis?
Q. What are best practices for reproducibility in multi-step syntheses?
- Standardized Protocols : Pre-dry solvents and reagents (e.g., molecular sieves for DMF).
- Batch Control : Use identical reagent lots for critical steps (e.g., aminopyrazole derivatives).
- Data Sharing : Publish full spectral datasets (NMR, IR) for cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
